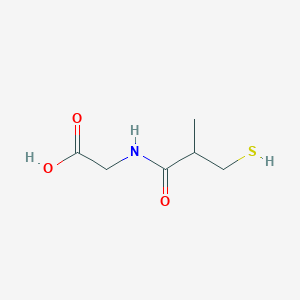

N-(3-Mercapto-2-methylpropanoyl)glycine

Description

Historical Context of Related Thiol-Based Compounds in Biochemical and Medical Science

The scientific journey of thiol-based compounds is rich and impactful, particularly in the realms of biochemistry and medicine. Thiols, organic compounds containing a sulfhydryl (-SH) group, have long been recognized for their potent biological activities. tdcommons.orgsigmaaldrich.comdrugbank.commedchemexpress.com A pivotal moment in the history of medicinal chemistry was the development of Captopril (B1668294), the first-in-class angiotensin-converting enzyme (ACE) inhibitor. nih.gov The discovery of Captopril was a landmark achievement, stemming from the investigation of peptides found in the venom of the Brazilian pit viper, Bothrops jararaca. nih.gov Researchers identified that the terminal sulfhydryl moiety of a peptide in the venom was crucial for its high potency in inhibiting ACE. nih.gov This discovery, a triumph of structure-based drug design, opened the door for the synthesis of a new class of antihypertensive agents. nih.gov

Captopril, chemically known as N-[(S)-3-mercapto-2-methylpropionyl]-L-proline, shares a very similar structural backbone with N-(3-Mercapto-2-methylpropanoyl)glycine. sigmaaldrich.comsigmaaldrich.com The success of Captopril spurred further research into other thiol-containing compounds for various therapeutic applications. drugbank.com These compounds are often investigated for their ability to act as antioxidants, metal chelators, and enzyme inhibitors, owing to the reactive nature of the thiol group. sigmaaldrich.comdrugbank.com

Significance of the Mercaptoacylglycine Structural Motif in Chemical Biology

The mercaptoacylglycine motif, the core structure of this compound, is of considerable interest in chemical biology. This motif combines a mercaptoacyl group with the simplest amino acid, glycine (B1666218). The thiol group within this structure is a key functional component, capable of interacting with various biological targets, most notably metalloenzymes.

The zinc-containing ACE is a prime example of such a target. The sulfhydryl group of thiol-based inhibitors can effectively coordinate with the zinc ion in the active site of the enzyme, leading to potent inhibition. This mechanism of action is a cornerstone of the therapeutic effects of drugs like Captopril. drugbank.com Beyond ACE inhibition, the mercaptoacylglycine structure is explored for its potential antioxidant properties. The thiol group can act as a reducing agent, scavenging harmful reactive oxygen species (ROS) and protecting cells from oxidative damage. This has led to investigations of related compounds in conditions associated with oxidative stress.

Overview of Key Research Avenues for this compound

Direct and extensive research focused solely on this compound is limited. However, existing academic literature points to several key avenues of investigation, primarily centered on its role as an angiotensin-converting enzyme (ACE) inhibitor.

A notable study from 1983 investigated derivatives of 3-mercapto-2-methylpropanoyl glycine for their ability to inhibit ACE. This research places this compound within a class of compounds synthesized and evaluated for their potential antihypertensive effects. The study highlights the importance of the structure-activity relationship in the design of ACE inhibitors.

Furthermore, the deuterated form of this compound, this compound-d5, is utilized in research as a stable isotope-labeled internal standard. nih.gov This application is crucial for the accurate quantification of the unlabeled compound in biological samples during preclinical and clinical studies, aiding in pharmacokinetic and metabolic profiling.

While not as extensively studied as its close analog Tiopronin (B1683173) (N-(2-mercaptopropionyl)glycine), which has been investigated for its antioxidant effects in attenuating cardiac hypertrophy and neuropathic pain, the structural similarity suggests that this compound could possess comparable biological activities. However, dedicated studies are required to confirm such properties.

| Compound Name | Chemical Formula | Molar Mass | CAS Number |

| This compound | C6H11NO3S | 177.22 g/mol | 89021-98-7 |

| Captopril | C9H15NO3S | 217.29 g/mol | 62571-86-2 |

| Tiopronin | C5H9NO3S | 163.19 g/mol | 1953-02-2 |

| N-(3-Mercapto-2-methylpropanoyl)-N-cycloheptylglycine | C13H23NO3S | 273.39 g/mol | Not Available |

| This compound-d5 | C6H6D5NO3S | 182.25 g/mol | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOCIBBWDLKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Advanced Chemical Synthesis of N 3 Mercapto 2 Methylpropanoyl Glycine and Its Analogs

Established Synthetic Routes for the Mercaptoacylglycine Scaffold

The fundamental structure of N-(3-Mercapto-2-methylpropanoyl)glycine consists of a mercapto-functionalized acyl group linked to a glycine (B1666218) molecule via an amide bond. Established synthetic routes typically involve the coupling of a protected or precursor form of the mercaptoacyl component with glycine or a glycine derivative, followed by a deprotection or transformation step.

One common approach involves the use of a disulfide-containing precursor, such as 2,2′-dithiodipropionic acid. This symmetrical molecule can be coupled with glycine using a standard peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to form the corresponding bis-glycinated disulfide. tdcommons.org Subsequent reduction of the disulfide bond yields two molecules of the desired mercaptoacylglycine. An alternative pathway starts with 2-bromopropanoic acid, which can be converted to the disulfide intermediate before coupling with glycine. tdcommons.org

Another widely used strategy employs a thiol protecting group, such as an acetyl group. For instance, the synthesis of an analog, N-(3-acetylthio-2-methylpropanoyl)-N-cycloheptyl glycine, demonstrates this principle. prepchem.com The protected thio-acid is first coupled with the amino acid component. The final step involves the removal of the acetyl group, typically through ammonolysis, where ammonia (B1221849) gas is bubbled through a solution of the intermediate to liberate the free thiol. prepchem.com This method prevents the highly reactive thiol group from interfering with the amide bond formation.

A general summary of these common routes is presented below:

| Starting Material (Acyl Component) | Coupling Partner | Key Steps | Final Product | Reference |

| 2,2′-Dithiodipropionic acid | Glycine | 1. Amide coupling (e.g., with EDC) 2. Disulfide reduction | N-(2-Mercaptopropionyl)glycine | tdcommons.org |

| 3-Acetylthio-2-methylpropanoic acid | Glycine derivative | 1. Amide coupling 2. Deprotection (e.g., ammonolysis) | This compound derivative | prepchem.com |

| 2-Mercaptopyridyl-3-formyl chloride | Ethyl N-alkyl glycinate | 1. Condensation 2. Hydrolysis | N-(2-Mercaptopyridyl-3-formyl)-N-alkyl glycine | nih.gov |

Stereoselective Synthesis Approaches for Chiral Centers within the Compound

The presence of a methyl group at the second carbon of the propanoyl chain in this compound creates a stereocenter. The specific stereochemistry at this position is often critical for biological activity, as seen in related compounds like Captopril (B1668294), where the (S,S) diastereomer is significantly more potent than the (S,R) epimer. researchgate.net Therefore, developing stereoselective synthetic methods is a key focus of research.

A powerful strategy for achieving high diastereoselectivity is the conjugate addition of a thiol to an α,β-unsaturated ester system. researchgate.net For example, the Michael addition of thioacetic acid to a chiral α,β-unsaturated imide can be controlled to favor the formation of one diastereomer over another, particularly at low temperatures. researchgate.net

Another advanced approach involves the palladium-catalyzed allylic alkylation of metal-chelated enolates of N-(α-hydroxyacyl)-glycine esters. This method allows for the construction of chiral centers with high stereocontrol, and the choice of reaction conditions can selectively provide access to different diastereomers. core.ac.uk

Crystallization is a crucial technique in stereoselective synthesis, not only for purification but also as a method of separation. In syntheses that produce a mixture of diastereomers, one epimer may exhibit significantly higher crystallinity than the other. researchgate.net This difference allows for the selective crystallization and isolation of the desired stereoisomer in high purity, a process known as stereoselective crystallization. The absolute configuration of the isolated crystalline compound can then be definitively established using X-ray analysis. researchgate.net

Derivatization Strategies for Structural Modification and Analog Generation

Derivatization of the parent compound is essential for creating analogs used in various scientific investigations, including mechanistic studies, structure-activity relationship (SAR) analysis, and the development of analytical methods. Modifications can be targeted at the thiol group, the amino acid backbone, or involve isotopic labeling.

The thiol (-SH) group is a highly reactive and versatile functional group, making it a prime target for chemical modification.

Fluorescent Labeling : For analytical purposes, the thiol group can be derivatized with fluorescent reagents. For example, ThioGlo 3 reacts with thiols to produce highly fluorescent derivatives that can be easily detected and quantified using reverse-phase HPLC, enabling sensitive measurement in biological samples. nih.gov

Disulfide Formation : The thiol group can be readily oxidized to form a disulfide bond. This can occur with another molecule of the same compound to form a dimer or with other thiol-containing molecules like cysteine residues in proteins. nih.gov Controlled oxidation, for instance with a dilute solution of hydrogen peroxide, is a standard method for preparing the corresponding disulfide. nih.gov

Thiol-X Chemistry : Modern "click chemistry" approaches, such as thiol-ene and thiol-yne reactions, offer efficient and specific ways to modify the thiol group. mpg.de These reactions proceed under mild conditions, often initiated by UV light, and can be used to attach a wide variety of other molecules to the thiol, expanding the range of possible analogs. mpg.de

Replacing glycine with other amino acids or modified amino acids is a fundamental strategy for exploring how the backbone structure affects the compound's properties. The synthesis of Captopril, a potent drug, is a classic example where L-proline is used instead of glycine, creating a more conformationally restricted and potent molecule. researchgate.netsigmaaldrich.comnih.gov

Studies on various derivatives of 3-mercapto-2-methylpropanoyl glycine have been conducted to probe their activity as enzyme inhibitors. nih.gov Furthermore, analogs have been synthesized using substituted glycine derivatives, such as N-cycloheptylglycine, to investigate the impact of steric bulk on the amino acid portion of the molecule. prepchem.com These substitutions can influence binding affinity, metabolic stability, and other pharmacological parameters. The general principle is that even subtle changes to the amino acid backbone, such as substituting glycine with serine or aspartic acid, can lead to significant functional consequences. nih.gov

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is an invaluable tool in chemical and biomedical research. Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantitative analysis and to study metabolic profiles. medchemexpress.com

This compound-d5 is a deuterium-labeled analog used in such studies. medchemexpress.com The synthesis of these labeled compounds often follows the same routes as their non-labeled counterparts, but utilizes deuterated starting materials. For example, a deuterated acyl chloride could be used in the coupling step to produce the final labeled product. biomedres.us

Deuterated analogs are particularly useful as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). biomedres.usmdpi.com Because they are chemically identical but have a different mass, they co-elute with the unlabeled compound but are distinguishable by the mass spectrometer, allowing for highly accurate quantification in complex biological matrices.

Formation of Crystalline Compounds and Polymorphism Studies

The ability of this compound and its analogs to form stable, crystalline solids is critical for their purification, handling, and formulation. As discussed in the context of stereoselective synthesis, crystallization can be a powerful method for separating diastereomers. researchgate.net When a reaction yields a mixture of epimers, one may crystallize preferentially from solution, allowing for its isolation in a pure form, while the other remains in the mother liquor. researchgate.net The definitive three-dimensional structure of these crystalline materials, including their absolute stereochemistry, can be determined using single-crystal X-ray diffraction.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration for any solid-state chemical. Different polymorphs can have different physical properties, including melting point, solubility, and stability, which can impact manufacturing and bioavailability. While specific polymorphism studies on this compound are not extensively detailed in the provided context, the principles are broadly applicable. The investigation of crystalline forms is a standard part of chemical development to ensure the consistency and quality of the final product.

Molecular Mechanisms of Action and Target Interactions of N 3 Mercapto 2 Methylpropanoyl Glycine

Thiol-Disulfide Exchange Reactions and Related Biochemical Pathways

The presence of a reactive thiol group is central to the biochemical activity of N-(3-Mercapto-2-methylpropanoyl)glycine, enabling it to participate in thiol-disulfide exchange reactions. These reactions are fundamental to its primary therapeutic application and its influence on cellular redox states.

This compound, also known as tiopronin (B1683173), directly interacts with cystine, an amino acid that is sparingly soluble in urine. drugbank.compatsnap.com In individuals with cystinuria, a genetic disorder affecting the transport of certain amino acids, excessive levels of cystine in the urine can lead to the formation of kidney stones. drugbank.compatsnap.com The therapeutic action of tiopronin in this context is a classic example of a thiol-disulfide exchange reaction. drugbank.com

The thiol group of tiopronin attacks the disulfide bond of cystine. This reaction cleaves the cystine molecule and results in the formation of a new, mixed disulfide complex of tiopronin and cysteine. acs.orgnih.govwikipedia.org This newly formed tiopronin-cysteine complex is significantly more water-soluble than cystine itself. drugbank.compatsnap.com By converting insoluble cystine into a more soluble compound, tiopronin effectively reduces the concentration of free cystine in the urine, thereby preventing its precipitation and the formation of debilitating kidney stones. drugbank.comacs.orgnih.gov

The reaction can be summarized as follows: Tiopronin-SH + Cystine-S-S-Cystine → Tiopronin-S-S-Cysteine + Cysteine-SH

This mechanism effectively lowers the urinary concentration of cystine below its solubility limit, which is a key strategy in the management of cystinuria. drugbank.com

While this compound is widely recognized for its antioxidant properties and its role as a scavenger of reactive oxygen species (ROS), its chemical nature allows it to participate in redox cycling. patsnap.comdovepress.comnih.govnih.govnih.gov Under certain conditions, this cycling between its thiol form and its corresponding disulfide can contribute to the generation of ROS.

One context in which this pro-oxidant activity has been suggested is in its antibacterial effects. The redox cycling of tiopronin can lead to the formation of thiyl radicals. These radicals can then interact with molecular oxygen to produce superoxide (B77818) radicals and other ROS. acs.org This generation of oxidative and nitrosative stress can damage bacterial membranes and DNA, ultimately leading to cell death. acs.org

It is important to note that the generation of ROS appears to be a context-dependent effect of tiopronin, and its predominant role in many biological systems is that of an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. patsnap.comdovepress.comnih.govnih.gov

Enzyme Modulation and Inhibition Profiles

This compound has been shown to modulate the activity of several enzymes, a function that is also linked to its reactive thiol group. Its inhibitory effects on angiotensin-converting enzyme and glutathione (B108866) peroxidase have been documented. ingentaconnect.comnih.govnih.gov

Glutathione peroxidase (GPx) is a family of antioxidant enzymes that play a crucial role in protecting organisms from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. ingentaconnect.comnih.gov Tiopronin has been identified as an inhibitor of GPx. ingentaconnect.comnih.govnih.gov

Studies on bovine erythrocyte GPx have determined the inhibitory concentration (IC50) and the inhibition constant (Ki) for tiopronin.

| Parameter | Value (for bovine erythrocyte GPx) | Reference |

| IC50 | 356 µM | nih.gov |

| Ki | 343 µM | nih.gov |

It is noteworthy that while tiopronin inhibits purified bovine GPx, its inhibitory effect on human GPx in cell lysates was not observed at its IC50, suggesting that in a cellular context, its antioxidant properties may prevail over its GPx inhibitory activity. nih.gov

The catalytic activity of the major forms of mammalian GPx (GPx1-4) relies on a rare amino acid, selenocysteine (B57510), at their active site. nih.govresearchgate.net The selenium atom exists as a selenol (-SeH) in its reduced, active state. The prevailing view on the mechanism of GPx inhibition by mercaptocarboxylic acids like tiopronin involves a direct interaction between the thiol group of the inhibitor and the selenol group of the enzyme's active site. nih.gov

This interaction leads to the formation of a covalent thioselenate adduct, which inactivates the enzyme. nih.gov This specific targeting of the active site selenocysteine is a key feature of the inhibitory action of tiopronin on GPx.

The structural features of thiol inhibitors, particularly around the reactive thiol group, can significantly influence their potency as GPx inhibitors. The presence of a methyl group on the carbon alpha to the thiol in tiopronin introduces steric hindrance that affects its interaction with the GPx active site.

To investigate the role of this steric hindrance, analogs of tiopronin with modifications to this methyl group have been studied. nih.gov Research comparing tiopronin to its demethylated and dimethylated counterparts has provided insights into how steric bulk around the thiol group impacts the efficiency of GPx inhibition. nih.gov These studies help to elucidate the structure-activity relationship for the inhibition of this important antioxidant enzyme by small molecule thiol compounds. nih.gov

Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) Modulation by Mercaptoacyl Dipeptides

This compound belongs to the class of mercaptoacyl dipeptides, which are recognized for their ability to modulate zinc metallopeptidases, including Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). nih.govacs.orgacs.orgbioworld.com The primary mechanism of action for these compounds is the competitive inhibition of these enzymes. nih.gov

Both ACE and NEP are critical enzymes in the regulation of cardiovascular and renal function. ACE is a key component of the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. acs.orgnih.gov NEP is responsible for the degradation of several vasoactive peptides, including natriuretic peptides that promote vasodilation and sodium excretion. nih.gov

The inhibitory activity of mercaptoacyl compounds is attributed to the sulfhydryl (-SH) group, which acts as a potent zinc-chelating moiety. nih.govnih.gov This thiol group binds directly to the Zn²⁺ ion located within the active site of the enzyme, preventing the binding and processing of the natural substrates. nih.gov The structure of the dipeptide backbone also contributes to the binding affinity and specificity for the enzyme. nih.gov

Research into related compounds has demonstrated the potential for dual inhibition of both ACE and NEP. nih.govacs.orgnih.gov For instance, omapatrilat, a mercaptoacyl derivative, was developed as a single molecule with potent and balanced affinity for both enzymes. nih.gov This dual inhibition offers a synergistic effect, simultaneously reducing the vasoconstrictive effects of angiotensin II and enhancing the vasodilatory actions of natriuretic peptides. nih.gov While this compound itself is primarily known as a derivative of potent ACE inhibitors, its structural class is central to the development of these dual-acting agents. acs.orgbioworld.com

Table 1: ACE and NEP Inhibition by Mercaptoacyl Dipeptides

| Enzyme | Inhibitor Class | Mechanism of Action | Key Structural Feature | Biological Outcome |

| Angiotensin-Converting Enzyme (ACE) | Mercaptoacyl Dipeptides | Competitive Inhibition | Sulfhydryl (-SH) group | Blocks conversion of Angiotensin I to Angiotensin II |

| Neutral Endopeptidase (NEP) | Mercaptoacyl Dipeptides | Competitive Inhibition | Sulfhydryl (-SH) group | Prevents degradation of natriuretic peptides |

Cellular Transport and Efflux System Interactions

Modulation of ATP-Binding Cassette (ABC) Transporters

Recent studies have indicated that mercaptoacyl glycine (B1666218) derivatives can interact with ATP-binding cassette (ABC) transporters, a family of efflux pumps that play a significant role in multidrug resistance (MDR) in cancer and in cellular protection by exporting a wide range of substances. nih.govnih.gov

Impact on P-glycoprotein (ABCB1) Expression and Function

Investigations using tiopronin, N-(2-mercaptopropionyl)glycine, a close structural analog of this compound, have revealed a significant impact on P-glycoprotein (P-gp, or ABCB1). nih.gov Studies demonstrated that tiopronin was selectively toxic to cell lines that express P-gp. nih.gov This effect was not due to direct interaction or inhibition of the pump's efflux function; rather, treatment with tiopronin led to instability of the ABCB1 messenger RNA (mRNA). nih.gov This mRNA instability resulted in a subsequent reduction of the P-gp protein levels in the cell membrane. nih.gov Consequently, long-term exposure to tiopronin sensitized these P-gp-expressing cells to chemotherapeutic agents that are normally effluxed by the pump. nih.gov

Further supporting this, studies on captopril (B1668294) (D-3-mercapto-2-methylpropanoyl-L-proline), another related mercaptoacyl compound, have also identified it as a P-gp inhibitor. uobaghdad.edu.iqresearchgate.net This suggests a class effect where mercaptoacyl compounds can modulate the expression or function of ABCB1, thereby potentially reversing P-gp-mediated drug resistance. uobaghdad.edu.iqresearchgate.net

Effects on Multidrug Resistance Protein 1 (MRP1/ABCC1)

The interaction with Multidrug Resistance Protein 1 (MRP1, or ABCC1) has also been a subject of investigation. MRP1 is known to transport a variety of molecules, particularly glutathione (GSH) and its conjugates. nih.gov Given the structural similarity of mercaptoacyl glycine derivatives to cysteine and glutathione, an interaction is plausible.

Research on tiopronin showed that it was also selectively toxic to cells overexpressing MRP1. nih.gov Treatment with the compound led to a significant decrease in MRP1 protein levels. nih.gov Furthermore, at high concentrations, tiopronin was found to directly inhibit the function of MRP1. nih.gov This dual action—reducing protein expression and inhibiting function—highlights a potential mechanism for overcoming MRP1-mediated drug resistance. nih.gov

Table 2: Interaction of Mercaptoacyl Glycine Derivatives with ABC Transporters

| Transporter | Compound Tested | Observed Effect | Mechanism |

| P-glycoprotein (ABCB1) | Tiopronin | Reduction in P-gp protein levels | Induces instability of ABCB1 mRNA |

| P-glycoprotein (ABCB1) | Captopril | Inhibition of P-gp function | P-gp inhibitor |

| MRP1 (ABCC1) | Tiopronin | Reduction in MRP1 protein levels; Inhibition of function at high concentrations | Not fully elucidated; Direct inhibition |

| ABCG2 | Tiopronin | Tested against ABCG2-expressing cells | Findings not specified in available literature |

Investigations into ABCG2 (Breast Cancer Resistance Protein) Interaction

The Breast Cancer Resistance Protein (BCRP, or ABCG2) is another important ABC transporter implicated in multidrug resistance. mdpi.comnih.gov It is known to transport a wide array of chemotherapeutic drugs and other xenobiotics. mdpi.com Research has been conducted to determine if mercaptoacyl glycine derivatives also interact with this transporter. Studies involving tiopronin included testing against ABCG2-expressing cell lines, indicating that this interaction is an area of scientific inquiry. nih.gov However, detailed findings on the specific effects or mechanisms of interaction between this compound or its close analogs and ABCG2 are not extensively detailed in the available literature. nih.gov

Metal Chelation Properties and Their Biological Implications

A defining characteristic of this compound and related mercaptoacyl compounds is their ability to chelate metal ions. nih.gov This property is central to their primary biological activities. The thiol (-SH) group is a strong coordinator of metal ions, particularly transition metals. nih.gov

The most significant biological implication of this metal chelation is the inhibition of zinc-containing metalloenzymes. nih.govnih.gov As detailed in section 3.2.2, the inhibition of ACE is a direct result of the sulfhydryl group forming a coordinate bond with the Zn²⁺ ion in the enzyme's active site. nih.gov This interaction is highly specific and forms the basis of the therapeutic action of widely used ACE inhibitors like captopril. nih.gov The chelation effectively incapacitates the enzyme, preventing it from catalyzing its reaction. nih.gov

Beyond enzyme inhibition, the ability to chelate metals has other implications. For instance, tiopronin is used clinically in the management of cystinuria, where it undergoes a thiol-disulfide exchange with cystine, breaking the disulfide bond and forming a more soluble mixed disulfide. clevelandclinic.orgnih.gov This action, while not strictly chelation, relies on the reactivity of the thiol group. This reactivity is also harnessed for its use as a free radical scavenger and in stabilizing metal nanoparticles in research applications. sigmaaldrich.combiocompare.com

Table 3: Metal Chelation by Mercaptoacyl Compounds and Its Consequences

| Property | Key Structural Feature | Target Ion/Molecule | Biological Implication |

| Enzyme Inhibition | Sulfhydryl (-SH) group | Zinc (Zn²⁺) in metalloenzymes (e.g., ACE) | Competitive inhibition of enzyme activity |

| Thiol-Disulfide Exchange | Sulfhydryl (-SH) group | Disulfide bonds (e.g., in cystine) | Increased solubility of cystine, prevention of kidney stones |

| Antioxidant Activity | Sulfhydryl (-SH) group | Reactive Oxygen Species (ROS) | Scavenging of free radicals |

Structure Activity Relationship Sar Studies of N 3 Mercapto 2 Methylpropanoyl Glycine and Its Derivatives

Elucidation of Essential Structural Elements for Biological Activity

The biological activity of N-(3-Mercapto-2-methylpropanoyl)glycine is intrinsically linked to three key structural features: the thiol group, the alkyl substitution on the mercaptoalkanoyl moiety, and the amino acid backbone. Variations in any of these components can significantly alter the compound's interaction with its biological targets.

Role of the Thiol Group in Specific Molecular Interactions

The thiol (-SH) group is a critical functional group responsible for the biological activity of this compound and its analogues. Its primary role is to act as a potent zinc-binding group. nih.gov Many enzymes that are targets for this class of compounds, such as angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs), are zinc-dependent metalloproteases. nih.govnih.gov The thiol group coordinates with the zinc ion in the active site of these enzymes, leading to their inhibition. nih.gov

Studies on captopril (B1668294), a well-known analogue where the glycine (B1666218) is replaced by proline, have demonstrated the essential nature of the thiol group. The formation of a disulfide bridge, which inactivates the thiol group, leads to a loss of activity. youtube.com

Influence of Alkyl Substitution on the Mercaptoalkanoyl Moiety

The presence and nature of an alkyl substitution on the mercaptoalkanoyl moiety significantly influence the inhibitory activity. In this compound, the methyl group at the C-2 position plays a crucial role in enhancing potency.

Quantitative structure-activity relationship (QSAR) analyses have indicated that steric factors at this position are important for optimal interaction with the enzyme's active site. scialert.net The methyl group is thought to provide a favorable hydrophobic interaction with specific pockets within the enzyme. scribd.com

The size of the alkyl substituent is a critical factor. While a small alkyl group like methyl enhances activity, larger or more extended chain substitutions at this position are generally unfavorable and lead to a decrease in inhibitory potency. scialert.netscribd.com This suggests that the space within the enzyme's active site that accommodates this part of the inhibitor is sterically constrained.

| Substituent at C-2 | Relative ACE Inhibitory Activity | Reference |

| H | Lower | scribd.com |

| CH₃ | Higher | scialert.netscribd.com |

| Larger Alkyl Groups | Lower | scialert.netscribd.com |

Impact of Amino Acid Backbone Variations on Biological Specificity

The amino acid portion of the molecule is crucial for orienting the key binding groups—the thiol and the carboxyl group—in the correct spatial arrangement for optimal interaction with the enzyme's active site. nih.gov The structure of the amino acid backbone significantly influences the biological specificity and potency of the inhibitor.

The prototypical inhibitor captopril, for instance, incorporates a proline ring instead of a glycine residue. nih.govsigmaaldrich.com This rigid proline structure is thought to mimic the C-terminal dipeptide of ACE substrates, providing a favorable conformation for binding. youtube.com The carboxyl group of the amino acid interacts with an anionic binding site on the enzyme, further anchoring the inhibitor. youtube.com

| Amino Acid Backbone | Key Feature | Impact on Activity | Reference |

| Glycine | Flexible | Provides a basic scaffold | nih.gov |

| Proline (as in Captopril) | Rigid Ring Structure | Enhances binding affinity for ACE | youtube.comnih.gov |

| Phenylalanine Derivatives | Bulky Side Chain | Can alter specificity for different proteases | nih.gov |

Computational Modeling and Molecular Dynamics Simulations for SAR Analysis

Computational methods have become indispensable tools for understanding the SAR of this compound and its derivatives. mdpi.com Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes of these inhibitors with their target enzymes at an atomic level. nih.govtandfonline.com

These computational approaches allow researchers to visualize how the inhibitor fits into the active site and to identify the key interactions, such as the coordination of the thiol group with the zinc ion and hydrogen bonding with surrounding amino acid residues. nih.govtandfonline.com For example, MD simulations can reveal the stability of the enzyme-inhibitor complex over time, providing a more dynamic picture of the binding event. nih.gov

QSAR studies utilize computational models to build predictive relationships between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net By analyzing various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can identify the structural features that are most important for potency and can be used to predict the activity of novel, untested compounds. scialert.netscribd.com

Design Principles for Novel Analogs with Enhanced or Modified Activities

The insights gained from SAR studies have led to the formulation of clear design principles for creating novel analogues of this compound with improved properties. nih.govnih.gov A primary goal is to optimize the interactions with the target enzyme to enhance potency and selectivity. tandfonline.com

Key design strategies include:

Modification of the Zinc-Binding Group: While the thiol group is highly effective, its propensity for oxidation and potential for side effects have led to the exploration of other zinc-binding groups, such as carboxylates and phosphonates. youtube.com

Optimization of the Amino Acid Moiety: The amino acid backbone can be modified to improve binding affinity and pharmacokinetic properties. This includes the use of conformationally constrained amino acids or the introduction of substituents that can exploit additional binding pockets in the enzyme. nih.govtandfonline.com

Prodrug Approaches: To improve oral bioavailability and minimize issues related to the free thiol group, acylthio derivatives have been developed. These prodrugs are less active in vitro but are converted to the active free sulfhydryl compounds in vivo. nih.gov

By systematically applying these principles, researchers can design new inhibitors with tailored activities, such as enhanced potency, improved selectivity for a specific enzyme, or a more favorable pharmacokinetic profile. nih.govnih.govtandfonline.com

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the compound this compound within the precise framework of the requested outline. The existing body of research does not support the detailed sections on its application in multidrug resistance (MDR) cell lines or its specific effects in oxidative stress models as presupposed by the query's structure.

Notably, a study directly evaluating analogs for collateral sensitivity in MDR cell lines found this compound to be inactive against both the parental KB-3-1 and the resistant KB-V1 cell lines. This finding directly conflicts with the premise of sections 5.1.1.1 and 5.1.1.2.

Furthermore, much of the research concerning collateral sensitivity and antioxidant properties in this chemical class pertains to the structurally similar but distinct compound N-(2-mercaptopropionyl)glycine, also known as Tiopronin (B1683173). The specific antioxidative capabilities and modulation of intracellular redox homeostasis for this compound are not sufficiently documented in dedicated in vitro studies to fulfill the requirements of sections 5.1.2.1 and 5.1.2.2.

Due to the constraints of providing scientifically accurate content focused solely on this compound, and the discrepancy between the requested outline and the available data, it is not possible to generate the specified article. The foundational premises of the outline are not substantiated by current research for this specific compound.

Preclinical Investigative Models and Cellular/subcellular Effects

In Vitro Cellular Models for Efficacy and Mechanistic Studies

Investigations into Cellular Hydrogen Sulfide (B99878) and Polysulfide Metabolism

Hydrogen sulfide (H2S) is recognized as a critical gasotransmitter, alongside nitric oxide and carbon monoxide, playing a key role in a multitude of physiological processes. Endogenously produced by enzymes such as cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), H2S is integral to cellular bioenergetics, redox signaling, and the regulation of gene transcription. It directly interacts with reactive oxygen/nitrogen species and can modify proteins through persulfidation.

Reactive sulfane sulfur species, including persulfides and polysulfides like H2S2, are closely linked to H2S signaling. The metabolism of H2S is complex, with enzymes like sulfide:quinone oxidoreductase (SQR) catalyzing its oxidation to form sulfane sulfurs. This metabolic network governs the intracellular balance and speciation of various sulfur compounds.

N-(3-Mercapto-2-methylpropanoyl)glycine, also known as Tiopronin (B1683173), is a thiol-containing compound. Its primary mechanism of action involves a thiol-disulfide exchange reaction, which is chemically similar to reactions within the cellular sulfur metabolism network. nih.govwikipedia.orgdrugbank.com For instance, H2S is known to facilitate the synthesis of the antioxidant glutathione (B108866) (GSH) by reducing cystine to cysteine. nih.gov Tiopronin's therapeutic effect in cystinuria is achieved by reacting with insoluble cystine to form a more soluble mixed disulfide, thereby preventing kidney stone formation. wikipedia.orgdrugbank.comnih.gov This action illustrates its direct participation in disulfide exchange, a core reaction type in the broader H2S and polysulfide metabolic pathways. While direct studies exhaustively detailing Tiopronin's impact on specific H2S-producing enzymes are not extensively documented in the available literature, its function as an active thiol agent places it squarely within the chemical environment of cellular sulfur signaling.

In Vitro Assessment of Antimicrobial Activities

The antimicrobial properties of this compound (Tiopronin) have been evaluated, particularly in contexts relevant to its clinical applications, such as urinary tract and kidney stone-associated infections.

In a notable study, the antimicrobial activity of Tiopronin and a novel S-nitrosylated derivative, Tiopronin-NO, was tested against Escherichia coli and Pseudomonas aeruginosa, two bacterial species commonly isolated from urinary stone cultures. nih.govresearchgate.net The investigation revealed that Tiopronin-NO exhibited a potent, dose-dependent bactericidal effect against both pathogens. The proposed mechanism for the antibacterial action of the parent compound, Tiopronin, involves the generation of thiyl radicals and reactive oxygen species (ROS) that occurs during the redox cycling between its thiol form and its corresponding disulfide. nih.gov

Furthermore, the study assessed the ability of these compounds to disrupt bacterial biofilms, which are critical in the persistence of infections. Both Tiopronin and its nitric oxide-releasing derivative were found to significantly inhibit biofilm formation by E. coli and P. aeruginosa. researchgate.net The dual-action nature of Tiopronin-NO, combining the stone-dissolving properties of Tiopronin with the antimicrobial power of nitric oxide, represents a novel strategy for the dual management of cystinuria and its associated infections. nih.gov

Table 1: In Vitro Antibacterial Efficacy of Tiopronin-NO

| Concentration | Bacterial Reduction vs. E. coli (%) | Bacterial Reduction vs. P. aeruginosa (%) |

|---|---|---|

| 2.5 mM | 21.76 | 66.73 |

| 5 mM | 79.96 | 94.57 |

| 10 mM | 87.28 | 100 |

| 20 mM | 100 | 100 |

Data sourced from studies on a Tiopronin derivative. nih.govresearchgate.net

In Vivo Animal Models for Mechanistic Elucidation

Animal models are indispensable tools for understanding the complex mechanisms underlying disease pathophysiology and for evaluating the therapeutic potential of chemical compounds. In vivo studies allow researchers to observe the effects of a substance within a living biological system, providing insights that cannot be obtained from in vitro experiments alone. The following sections detail the use of various animal models to elucidate the mechanisms of action of this compound.

Studies on Renal Stone Formation Mechanisms

Animal models are crucial for studying the pathogenesis of kidney stones. For instance, rodent models where hyperoxaluria is induced by administering ethylene (B1197577) glycol are commonly used to investigate the mechanisms of calcium oxalate (B1200264) stone formation. While the fundamental mechanism of Tiopronin in cystinuria is based on a direct chemical interaction, animal models of cystinuria are essential for confirming its efficacy in a biological system and observing its effects on preventing stone growth over time.

Neuroprotection Research in Experimental Models

This compound (Tiopronin) has been investigated as a potential neuroprotective agent. Its mechanism in this context is thought to be linked to its ability to neutralize neurotoxic aldehydes, such as 3-aminopropanal, which are produced during cerebral ischemia and contribute to secondary brain injury. nih.gov Preclinical evidence has suggested that Tiopronin can reduce infarct volumes, which has prompted further clinical investigation. nih.gov

The study of neuroprotective agents heavily relies on experimental animal models that simulate the conditions of human ischemic stroke. Commonly used models include:

Middle Cerebral Artery Occlusion (MCAO): In rats, this model involves the temporary or permanent blocking of the MCA, a major blood vessel supplying the brain, to mimic focal ischemic stroke.

Photothrombosis: This model uses a photosensitive dye that, when activated by light, induces the formation of a clot in a targeted blood vessel.

Endothelin-1 Model: This involves the injection of endothelin-1, a potent vasoconstrictor, to induce a localized and controlled ischemic event.

A study investigating the antioxidant properties of Tiopronin used a chronic constriction injury (CCI) rat model to simulate neuropathic pain. The findings showed that Tiopronin attenuated neuropathic pain behaviors (allodynia and hyperalgesia) and reversed neuronal oxidative stress by reducing malondialdehyde (MDA) levels and increasing the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH) in nervous tissues. nih.gov These findings support the neuroprotective potential of Tiopronin, linking its antioxidant capacity to the mitigation of neuronal damage. nih.gov

Immunomodulatory Effects in Allergic Reaction Models

The immunomodulatory properties of thiol-containing compounds have been explored in various experimental models of allergic reactions. A study on N-(2-mercapto-2-methylpropanoyl)-L-cysteine (SA96), a close structural analog of Tiopronin, provided significant insights into these effects using rat and guinea pig models. The research compared its activity against that of D-penicillamine.

The study found that oral administration of SA96 produced significant inhibition of Type I, II, and III allergic reactions. However, it did not influence the Type IV delayed-type hypersensitivity reaction. In vitro analyses further demonstrated that SA96 could inhibit hemolytic complement activity and macrophage migration in a dose-dependent manner, with greater potency than D-penicillamine. These results indicate that such compounds possess distinct immunopharmacological properties.

Table 2: Immunomodulatory Effects of N-(2-mercapto-2-methylpropanoyl)-L-cysteine (SA96) in Animal Models

| Allergic Reaction Type | Experimental Model | Maximum Inhibition (%) |

|---|---|---|

| Type I | Passive Cutaneous Anaphylaxis (PCA) | 28 |

| Type II | Reversed Cutaneous Anaphylaxis (RCA) | 29 |

| Type III | Reversed Passive Arthus (RPA) Reaction | 44 |

| Type IV | Delayed Hypersensitivity | No influence |

Data sourced from a study on a close structural analog of this compound.

Investigations into Hepatic Protective Mechanisms

This compound (Tiopronin) has demonstrated significant hepatoprotective effects in several in vivo animal models of liver injury. Its protective mechanisms are primarily attributed to its potent antioxidant properties and its ability to inhibit specific metabolic enzymes involved in toxicity.

One study investigated Tiopronin's effects against liver damage induced by isoniazid (B1672263), an antituberculosis drug known for its hepatotoxicity. In a rat model, co-administration of Tiopronin prevented the isoniazid-induced elevation of liver enzymes (ALT and AST) and mitigated histopathological damage. The protective mechanism was twofold: Tiopronin acted as a free radical scavenger and also inhibited the activity of cytochrome P450 2E1 (CYP2E1), an enzyme involved in converting isoniazid into toxic metabolites.

Another study explored its efficacy in a rat model of non-alcoholic steatohepatitis (NASH) induced by a high-fat diet. Tiopronin treatment significantly lowered serum ALT and AST levels, reduced hepatocyte degeneration, and decreased inflammatory cell infiltration. These benefits were linked to an increase in the activity of antioxidant enzymes (SOD, GSH-Px) and a decrease in both malondialdehyde (MDA) and the expression of CYP2E1.

A third study examined its role in a liver ischemia/reperfusion injury model in both rats and dogs. Administration of Tiopronin prior to inducing ischemia resulted in a significantly lower rise in transaminases upon reperfusion compared to control groups. researchgate.netnih.gov Histological analysis confirmed less parenchymal damage, suggesting that Tiopronin protects the liver by mitigating the burst of oxygen-free radicals that occurs during reperfusion. researchgate.netnih.gov

Table 3: Summary of Hepatoprotective Effects of this compound in Animal Models

| Animal Model | Injury Inducer | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Rat | Isoniazid | Attenuated ALT/AST elevation; Reduced DNA adducts | Inhibition of CYP2E1; Free radical scavenging; Induction of GSTs. |

| Rat | High-Fat Diet (NASH) | Lowered ALT/AST; Ameliorated steatosis & inflammation | Increased SOD & GSH-Px activity; Decreased MDA & CYP2E1 expression. |

| Rat & Dog | Ischemia/Reperfusion | Lowered ALT/AST elevation; Reduced parenchymal aggression | Inhibition of superoxide synthesis; Scavenging of oxygen-free radicals. researchgate.netnih.gov |

Advanced Analytical and Bioanalytical Methodologies for N 3 Mercapto 2 Methylpropanoyl Glycine Research

Chromatographic and Spectrometric Techniques for Quantification in Biological Matricesmdpi.comresearchgate.net

The accurate quantification of N-(3-Mercapto-2-methylpropanoyl)glycine in biological samples like plasma, urine, and various tissues is fundamental for pharmacokinetic and metabolic studies. researchgate.netnih.govbenthamdirect.com Chromatographic and spectrometric techniques are the cornerstones of these analytical efforts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approachesmdpi.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a highly sensitive and selective method for the quantification of this compound in biological fluids. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. thermofisher.com

Several LC-MS/MS methods have been developed and validated for tiopronin (B1683173) analysis. For instance, a method for determining tiopronin in human plasma without the need for derivatization has been established. nih.gov This approach involves optimizing chromatographic conditions and sample preparation, including reduction with 1,4-dithiothreitol and deproteinization with perchloric acid, followed by analysis on a C8 column with a triple quadrupole tandem mass spectrometer in negative electrospray ionization mode. nih.gov Another sensitive LC-MS/MS method utilizes fudosteine (B1674176) as an internal standard and employs L-cysteine and 1,4-dithiothreitol as reducing and stabilizing agents. nih.gov After liquid-liquid extraction, the samples are analyzed on a C18 column. nih.gov

The versatility of LC-MS/MS also allows for the simultaneous determination of tiopronin and its metabolites. One such method was developed for rat blood, where the thiol groups of tiopronin and its metabolite, 2-mercaptopropionic acid, were stabilized by derivatization with methyl acrylate (B77674) before analysis. researchgate.net

Interactive Data Table: Comparison of LC-MS/MS Methods for Tiopronin Quantification

| Feature | Method 1 nih.gov | Method 2 nih.gov | Method 3 researchgate.net |

| Derivatization | Not required | Not required | Required (Methyl Acrylate) |

| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |

| Column | C8 | C18 | C8 |

| Linearity Range | 40.0–5000 ng/mL | 0.078–10 µg/mL | 0.025–8.15 µg/mL |

| Lower Limit of Quantification (LLOQ) | 40.0 ng/mL | 0.078 µg/mL | 0.012 µg/mL |

| Internal Standard | Not specified | Fudosteine | Cyclamate |

Capillary Electrophoresis with Advanced Detectionnih.gov

Capillary electrophoresis (CE) offers an alternative separation technique based on the differential migration of ions in an electric field. nih.govmdpi.com For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enable detection by common CE detectors like UV-Vis absorbance. benthamdirect.comingentaconnect.com

A notable CE method for tiopronin determination in human urine involves derivatization with 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT). benthamdirect.comingentaconnect.com This method incorporates acetonitrile (B52724) stacking for on-capillary concentration, enhancing sensitivity. ingentaconnect.com The separation is achieved on a fused-silica capillary with a Tris/HCl buffer at pH 2.0, and the derivative is detected by UV absorbance at 350 nm. benthamdirect.com This technique has proven to be accurate, simple, and sensitive for pharmacokinetic studies. benthamdirect.com

Interactive Data Table: Capillary Electrophoresis Method for Tiopronin in Urine benthamdirect.com

| Parameter | Value |

| Derivatizing Agent | 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) |

| Detection Method | UV-absorbance (350 nm) |

| Lower Limit of Quantitation | 5 µmol/L |

| Linearity Range | 5-160 µmol/L |

| Regression Coefficient | 0.9987 |

Spectrophotometric and Chemiluminescence-Based Assaysnih.gov

Spectrophotometric and chemiluminescence methods provide alternative approaches for the quantification of this compound, particularly in pharmaceutical preparations. nih.gov

A simple spectrophotometric method is based on a two-step redox and complexation reaction. nih.gov In the first step, tiopronin reduces Fe(III) to Fe(II), which then forms a complex with 2,4,6-tripyridyl-s-triazine (TPTZ). The resulting colored complex can be measured spectrophotometrically. This method has been validated and successfully applied to quantify tiopronin in pharmaceutical formulations. nih.gov

Flow injection analysis coupled with chemiluminescence detection offers another sensitive determination method. nih.gov One such method is based on the oxidation of tiopronin by cerium(IV) in a sulfuric acid medium, a reaction that is sensitized by quinine. nih.govuoa.gr The resulting chemiluminescence is measured, and the peak height is proportional to the tiopronin concentration. This technique is rapid and sensitive, making it suitable for routine quality control of pharmaceutical products.

Techniques for Thiol Group Stabilization and Derivatization in Analytical Samplesmdpi.com

The presence of a reactive thiol group in this compound presents a significant analytical challenge due to its susceptibility to oxidation, leading to the formation of disulfides and mixed disulfides with endogenous thiols. researchgate.netingentaconnect.com To ensure accurate quantification of the total tiopronin concentration, stabilization and derivatization of the thiol group are crucial steps in many analytical procedures. researchgate.net

Various reagents and strategies are employed for this purpose. Reducing agents like 1,4-dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), L-cysteine, and 2-mercaptoethanol (B42355) are used to cleave disulfide bonds, liberating the free thiol form of tiopronin. researchgate.netnih.govnih.govingentaconnect.com

Following reduction, derivatization is often performed to create a stable, more easily detectable product. Common derivatizing agents include:

Methyl acrylate (MA): Used to stabilize the thiol groups of tiopronin and its metabolites for LC-MS/MS analysis. researchgate.netresearchgate.net

2-chloro-1-methylquinolinium tetrafluoroborate (CMQT): Forms a UV-active derivative for capillary electrophoresis. benthamdirect.comingentaconnect.com

p-Bromophenacyl bromide (p-BPB): Creates a UV-detectable adduct suitable for HPLC analysis. researchgate.netresearchgate.net

ThioGlo 3: A reagent that forms highly fluorescent derivatives with thiols, enabling sensitive detection by HPLC with fluorescence detection. nih.gov

2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC): A chiral derivatizing agent used for the stereoselective analysis of tiopronin enantiomers. nih.govresearchgate.net

Isotopic Labeling Applications in Metabolic Pathway Tracingnih.gov

Stable isotope tracing is a powerful technique for elucidating metabolic pathways by tracking the fate of an isotopically labeled substrate through downstream biochemical reactions. nih.govspringernature.com This approach provides invaluable insights into the metabolic wiring of cells and how it is affected by various factors. nih.govmdpi.com

In the context of this compound research, stable isotope-labeled versions of the compound, such as this compound-d5, can be utilized. medchemexpress.com By introducing the labeled compound into a biological system, researchers can use mass spectrometry to follow the labeled atoms as they are incorporated into various metabolites. nih.govnih.gov This allows for the qualitative and relative quantitative analysis of metabolic pathways involving tiopronin. nih.gov While specific studies detailing the metabolic tracing of isotopically labeled tiopronin are not extensively available in the provided search results, the principles of stable isotope tracing are well-established and applicable. nih.govspringernature.comfrontiersin.org

Methodologies for Assessing Intracellular Biochemical Markersresearchgate.net

Understanding the intracellular effects of this compound requires methodologies that can assess changes in biochemical markers within cells. nih.gov

Flow cytometry is a valuable tool for this purpose. For instance, it can be used to assess the effects of tiopronin and its derivatives on cell viability using fluorescent stains that differentiate between living and dead cells, such as DAMO and Ethidium Homodimer-III. nih.govacs.org

Fluorescent probes can also be employed to detect specific intracellular molecules. For example, 4-amino-5-methylamino-2′,7′-difluorofluorescein diacetate (DAF-FM) is a probe used to detect intracellular nitric oxide (NO), which can be relevant when studying S-nitrosated derivatives of tiopronin. nih.gov

Furthermore, assays to quantify biofilm formation and degradation, such as crystal violet staining, can be used to assess the impact of tiopronin on bacterial biofilms. nih.gov The absorbance of the stained biofilm provides a quantitative measure of the biofilm biomass. nih.gov

Future Research Directions and Translational Perspectives for N 3 Mercapto 2 Methylpropanoyl Glycine

Exploration of Novel Therapeutic Applications Beyond Current Indications

While established in cystinuria treatment, the chemical properties of N-(3-Mercapto-2-methylpropanoyl)glycine suggest its potential in other medical conditions. nih.govnih.gov Its antioxidant and metal-binding capabilities are the foundation for exploring these new therapeutic roles. nih.govnih.gov

Research has been initiated to investigate its efficacy in the treatment of arthritis and as a neuroprotective agent in cases of aneurysmal subarachnoid hemorrhage. nih.govdrugbank.com Furthermore, its ability to bind metal nanoparticles is being considered for conditions like Wilson's disease, a disorder characterized by copper overload. nih.govdrugbank.com

A significant area of development involves the chemical modification of the molecule to enhance its therapeutic profile. One such advancement is the creation of S-nitroso-2-mercaptopropionyl glycine (B1666218) (tiopronin-NO), a nitric oxide (NO)-releasing derivative. nih.govacs.org This novel compound aims to simultaneously manage cystine stone formation and combat the bacterial infections that frequently complicate this condition. nih.govacs.org The NO component provides antibacterial activity against common pathogens found in the stone microenvironment, such as Escherichia coli and Pseudomonas aeruginosa, while the tiopronin (B1683173) moiety retains its ability to reduce cystine through disulfide exchange. nih.govacs.org This dual-action approach represents a single chemical strategy to address two major challenges in cystinuria management. acs.org

| Investigational Area | Rationale/Mechanism | Potential Condition | Reference |

|---|---|---|---|

| Neuroprotection | Antioxidant properties | Aneurysmal subarachnoid hemorrhage | nih.govdrugbank.com |

| Anti-arthritic | Not specified in sources | Arthritis | nih.govdrugbank.com |

| Metal Chelation | Binds metal nanoparticles | Wilson's Disease (Copper Overload) | nih.govdrugbank.com |

| Dual-action Infection and Stone Management | Chemical modification to release nitric oxide (NO), providing antibacterial effects while retaining cystine-reducing ability. | Cystinuria with associated bacterial infections | nih.govacs.org |

Development of Advanced Delivery Systems Utilizing this compound as a Ligand

A major obstacle to broadening the therapeutic use of this compound is its limited bioavailability, which often requires high systemic administration to achieve localized effects. nih.gov To overcome this, researchers are developing advanced drug delivery systems, where the compound is used not as the primary therapeutic but as a surface ligand for nanoparticles. mdpi.com Its thiol and carboxyl functional groups make it an ideal candidate for capping metallic nanoparticles, enhancing their stability and biocompatibility. mdpi.com

These functionalized nanoparticles are being explored for a variety of biomedical applications, including drug delivery and diagnostics. mdpi.comnih.gov

Gold Nanoparticles (AuNPs): this compound is one of the most frequently used ligands for surface functionalization of AuNPs. mdpi.com This modification improves the physicochemical properties of the nanoparticles, leading to better uptake efficiency in living systems. mdpi.com Researchers have developed novel aqueous synthesis methods to produce these capped gold nanoclusters with precise size control, eliminating the need for laborious dialysis processes. mdpi.com

Silver Nanoparticles (AgNPs): this compound-capped silver nanoparticles have been synthesized and studied for their immunomodulatory effects. researchgate.nettandfonline.com These nanoparticles, with a narrow size distribution of approximately 5 nm, were found to be non-cytotoxic to macrophages and could specifically modulate the secretion of interleukin-6 (IL-6) in response to stimulation of certain Toll-like receptors (TLRs). researchgate.nettandfonline.com These findings are important for the future medical applications of bioconjugates of these silver nanoparticles. tandfonline.com

Nanodiamonds: Functionalized nanodiamonds are another promising platform for the controlled, targeted release of this compound. nih.gov Studies have investigated how different surface chemistries on nanodiamonds (carboxylated, hydroxylated, and aminated) affect the adsorption and release of the compound. nih.gov Results indicate that aminated nanodiamonds have the highest loading capacity, while hydroxylated nanodiamonds are most effective for sustained release, offering flexibility in designing delivery systems for specific applications. nih.gov

| Nanoparticle Type | Role of this compound | Key Research Finding | Potential Application | Reference |

|---|---|---|---|---|

| Gold (AuNPs) | Capping ligand | Enables precise size control and improves biocompatibility and cellular uptake. | Drug delivery, diagnostics, cancer therapy | mdpi.com |

| Silver (AgNPs) | Capping ligand | Modulates IL-6 secretion mediated by Toll-like receptor ligands without being proinflammatory itself. | Immunomodulatory therapies | researchgate.nettandfonline.com |

| Nanodiamonds | Adsorbed drug | Adsorption and release characteristics depend on the nanodiamond's surface chemistry (aminated for high capacity, hydroxylated for sustained release). | Controlled, targeted drug delivery | nih.gov |

Integration of Omics Technologies for Comprehensive Biological Pathway Analysis

To fully understand the mechanisms of action and identify new therapeutic targets for this compound, researchers are turning to "omics" technologies. These approaches allow for a large-scale study of biological molecules and can provide a comprehensive view of the pathways affected by the compound.

Metabolomics: This field involves the study of metabolites within an organism or cell. Pharmacokinetic studies have already identified the principal metabolite of this compound as 2-mercaptopropionic acid (2-MPA). nih.gov Advanced metabolomic analyses could further elucidate the complete metabolic fate of the parent drug and its metabolites, identifying other downstream biochemical alterations and providing insights into its efficacy and potential off-target effects.

Proteomics: Proteomics is the large-scale study of proteins. While broad proteomic studies on the direct effects of this compound are emerging, research into its constituent parts, glycine, offers a glimpse into the potential insights that could be gained. For example, proteomic techniques are being used to understand the complex interactions of glycine receptors (GlyRs) and to identify proteins where N-terminal glycine acts as a signal for protein degradation. nih.govnih.gov Applying multiplexed proteomics could quantify the degradation rates of specific proteins following administration of the compound, revealing its influence on protein stability and turnover. nih.gov This could uncover novel mechanisms of action, particularly in its investigational roles as a neuroprotective or anti-arthritic agent.

The integration of these omics technologies can help build a more complete picture of the compound's biological impact, moving beyond its known thiol-disulfide exchange mechanism. drugs.com

Computational Biology and Artificial Intelligence in Compound Design and Mechanism Prediction

The application of AI in chemistry can be categorized into several key areas:

Generative Chemistry: AI algorithms can design novel molecules from the ground up. optibrium.comyoutube.com For this compound, this could involve creating new derivatives with improved efficacy, better bioavailability, or unique therapeutic properties. Generative models can explore vast chemical spaces to propose structures that are not only effective but also synthetically feasible. youtube.com

Compound Property Prediction: Machine learning models can predict the physicochemical and biological properties of a compound, such as its potential for drug-drug interactions or toxicity, by analyzing its molecular structure. optibrium.comnih.gov This predictive power can help prioritize which new derivatives of this compound are most promising for synthesis and experimental testing. optibrium.com

Mechanism Prediction: Computational methods like molecular docking and molecular dynamics (MD) simulations can predict how a compound will interact with specific protein targets at an atomistic level. nih.govmdpi.com This can help elucidate the mechanism of action for its current and potential new indications. For instance, docking studies could identify novel protein targets for this compound, while MD simulations could reveal the dynamics of this interaction, providing a deeper understanding of its biological function. nih.govmdpi.com

By integrating these computational approaches, researchers can more efficiently design, screen, and understand the behavior of this compound and its analogs, significantly speeding up the transition from a promising concept to a potential clinical application. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Mercapto-2-methylpropanoyl)glycine, and how can researchers optimize purity during synthesis?

- Methodological Answer : The compound is synthesized via peptide coupling reactions, such as using carbodiimide reagents (e.g., EDC) to link 3-mercapto-2-methylpropanoic acid to glycine. Purification typically involves recrystallization or column chromatography, with purity assessed by HPLC or TLC. Key parameters include maintaining anhydrous conditions to prevent oxidation of the thiol group and monitoring reaction pH to avoid side products. Assay purity (>99%) can be validated via melting point analysis (96–99°C) and IR spectroscopy to confirm functional groups (e.g., SH, amide) .

Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?

- Methodological Answer : Stability studies should focus on preventing thiol oxidation. Store the compound at ambient temperature in inert, airtight containers with desiccants. Accelerated degradation studies (e.g., exposure to light, heat, or oxygen) can be monitored via HPLC-UV or LC-MS to detect disulfide formation. Loss on drying (<0.5%) and acidity (pH 1.5–3.0) are critical quality control metrics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across different studies?

- Methodological Answer : Contradictions in spectral data may arise from solvent effects, tautomerism, or impurities. Cross-validate results using complementary techniques:

- IR : Confirm the presence of SH (2500–2600 cm⁻¹) and amide I/II bands.

- NMR : Use D₂O exchange to identify labile protons (e.g., SH) and 2D experiments (COSY, HSQC) to resolve overlapping signals.

- MS : Compare experimental m/z values with theoretical molecular weight (163.19 g/mol) and isotopic patterns .

Q. What experimental strategies can elucidate the reactivity of the thiol group in this compound under biological conditions?

- Methodological Answer : To study thiol-disulfide exchange:

- Kinetic assays : Use Ellman’s reagent (DTNB) to quantify free SH groups over time in buffers mimicking physiological pH (7.4) and redox potential (e.g., glutathione ratios).

- Competitive labeling : Compare reactivity with maleimide- or iodoacetyl-based probes vs. endogenous thiols (e.g., cysteine).

- Mass spectrometry : Identify adducts formed with reactive oxygen species (e.g., sulfonic acid derivatives) .

Q. How can isotopic labeling (e.g., deuterated analogs) improve quantification of this compound in metabolic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., this compound-d5) as internal standards for LC-MS/MS. Use stable isotope dilution analysis (SIDA) to correct for matrix effects and ionization variability. Key steps include optimizing collision energy for MRM transitions and validating linearity in biological matrices (e.g., plasma, urine) .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility and aggregation behavior in aqueous solutions?

- Methodological Answer : Discrepancies may stem from pH-dependent solubility or micelle formation. Conduct dynamic light scattering (DLS) to detect aggregates and measure solubility via saturation shake-flask methods across pH 1–10. Compare results with computational models (e.g., logP predictions) and validate with NMR diffusion-ordered spectroscopy (DOSY) .

Experimental Design for Biological Applications

Q. What in vitro models are suitable for studying the antioxidant activity of this compound?

- Methodological Answer : Use cell lines (e.g., NCI-H1395) under oxidative stress induced by H₂O₂ or paraquat. Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and validate with glutathione assays. Include controls with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm mechanism specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.